Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1914148-56-3
VCID: VC6011926
InChI: InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8;/h3-7H,2H2,1H3;1H
SMILES: CCOC(=O)C1=CC2=CN=CN2C=C1.Cl
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride

CAS No.: 1914148-56-3

Cat. No.: VC6011926

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66

* For research use only. Not for human or veterinary use.

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride - 1914148-56-3

Specification

CAS No. 1914148-56-3
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
IUPAC Name ethyl imidazo[1,5-a]pyridine-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8;/h3-7H,2H2,1H3;1H
Standard InChI Key UABVDDRJHVFTEH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CN=CN2C=C1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an imidazo[1,5-a]pyridine scaffold, where the imidazole ring is fused to the pyridine ring at the 1,5-positions. The 7-position of the pyridine moiety is substituted with an ethyl carboxylate group, and the hydrochloride salt form enhances its solubility for experimental applications. Key structural identifiers include:

PropertyValue
CAS Number1914148-56-3
Molecular FormulaC10H11ClN2O2\text{C}_{10}\text{H}_{11}\text{ClN}_{2}\text{O}_{2}
Molecular Weight226.66 g/mol
IUPAC NameEthyl imidazo[1,5-a]pyridine-7-carboxylate; hydrochloride
SMILESCCOC(=O)C1=CC2=CN=CN2C=C1.Cl
InChI KeyUABVDDRJHVFTEH-UHFFFAOYSA-N

The planar aromatic system of the imidazopyridine core facilitates π-π stacking interactions, while the ethyl ester group introduces steric and electronic modulation, influencing binding affinities in biological systems.

Comparative Analysis with Structural Analogues

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride differs from isomers such as ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride (CAS 957120-75-1) in the fusion position of the imidazole ring. This minor structural variation significantly alters electronic distribution and biological activity profiles. For instance, the 1,5-a fusion pattern in the target compound may enhance luminescent properties compared to 1,2-a analogues, as suggested by studies on related imidazopyridines .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with the cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes, followed by esterification and salt formation. A representative route involves:

  • Cyclocondensation: Reaction of 7-carboxypyridine-2-amine with chloroacetaldehyde in acidic conditions to form the imidazo[1,5-a]pyridine core.

  • Esterification: Treatment with ethanol in the presence of thionyl chloride (SOCl2\text{SOCl}_{2}) to yield the ethyl carboxylate derivative.

  • Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid .

Nickel-catalyzed methodologies have also been explored to improve yields, as demonstrated in analogous syntheses where nickel intermediates facilitate C-N bond formation at reduced temperatures .

Optimization Challenges

Key challenges include minimizing side reactions during cyclization and ensuring high purity of the hydrochloride salt. Solvent selection (e.g., dichloromethane vs. ethanol) and stoichiometric control of HCl during salt formation are critical for achieving >95% purity, as noted in industrial-scale protocols .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Stability studies indicate decomposition at temperatures above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 270 nm and 310 nm, attributed to π→π* transitions in the aromatic system.

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) signals include δ 1.35 (t, 3H, CH3_3), 4.35 (q, 2H, OCH2_2), and 8.15–7.45 (m, 4H, aromatic).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 226.66 ([M+H]+^+).

Industrial and Regulatory Considerations

Regulatory Status

Classified under HS Code 2933990090, the compound is subject to a 6.5% MFN tariff and 17% VAT in major jurisdictions. Regulatory filings emphasize its use as a non-GMP intermediate for research purposes only .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ester group (e.g., replacing ethyl with methyl or tert-butyl) could elucidate steric and electronic effects on biological activity. Computational modeling using density functional theory (DFT) may predict optimal substituents for enhanced receptor binding .

Green Chemistry Approaches

Exploring solvent-free cyclization or biocatalytic esterification could reduce environmental impact. Recent advances in photoredox catalysis for imidazopyridine synthesis warrant investigation for scalable production .

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